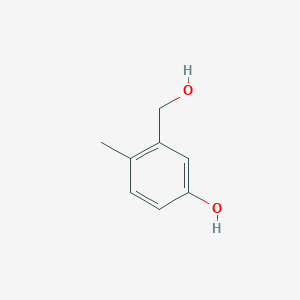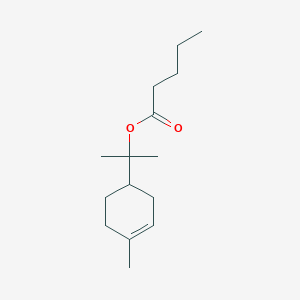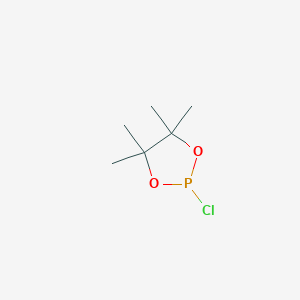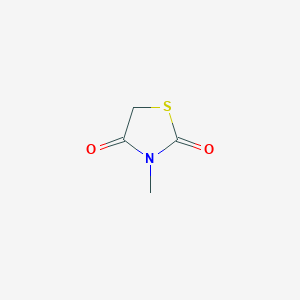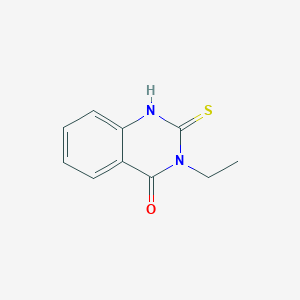
3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, including the 3-ethyl variant, typically involves one-pot reactions that combine anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione in the presence of an amidine base such as DBU. These methods offer a convenient route for preparing a wide range of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones efficiently (Tiwari et al., 2008). Moreover, eco-friendly synthesis approaches have been developed using choline chloride-based deep eutectic solvents, highlighting the adaptability and environmental friendliness of the synthesis process for these compounds (Molnar et al., 2017).
Molecular Structure Analysis
The molecular structure of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and related compounds has been elucidated through various spectroscopic techniques including IR, 1H and 13C NMR spectroscopy, and single crystal X-ray structure determination. These analyses confirm the characteristic structural features of these compounds, including their thioxoquinazolinone core (Rimaz et al., 2009).
Chemical Reactions and Properties
2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones undergo a variety of chemical reactions, reflecting their rich chemistry. These compounds have been used as key intermediates in the synthesis of a wide range of heterocyclic compounds. For example, they participate in reactions with isothiocyanates under copper-catalyzed conditions to form diverse quinazolinone derivatives (Wang et al., 2011).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antimicrobial Activities : Derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones synthesized from anthranilic acid have demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. Additionally, some compounds showed potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Synthesis Methodology : A practical and straightforward protocol for preparing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives from dithiocarbamate chemistry has been developed, emphasizing the method's simplicity, good to high yields, and eco-friendliness (Azizi & Edrisi, 2017).
One-Pot Synthesis Method : A simple and convenient one-pot reaction for synthesizing diverse 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones was developed, using anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione (Tiwari et al., 2008).
Eco-Friendly Synthesis in Deep Eutectic Solvent : A series of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones were synthesized in a choline chloride/urea deep eutectic solvent, highlighting an eco-friendly, rapid, selective, and catalyst-free process (Molnar, Klenkar, & Tarnai, 2017).
X-Ray Structure Analysis : The synthesis and structure of Bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide were explored, with emphasis on the single crystal X-ray structure determination (Rimaz et al., 2009).
Anticancer Potential : A new derivative of ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate was synthesized and showed potent cytotoxic activity against human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting potential as an anti-cancer agent (Riadi et al., 2021).
Cytotoxic Activity : The synthesis of N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide compounds and their cytotoxic activity against K562 and MCF7 cell lines was investigated (Nguyen et al., 2019).
Antibacterial Activity : The synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one and its significant antibacterial activity against various strains of microorganisms was reported (Osarumwense, 2022).
Copper-Catalyzed Synthesis : A copper-catalyzed tandem reaction for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, highlighting an efficient and practical route (Wang, Zhao, & Xi, 2011).
Eigenschaften
IUPAC Name |
3-ethyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-12-9(13)7-5-3-4-6-8(7)11-10(12)14/h3-6H,2H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZQWRFOQPLYPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351717 | |
| Record name | 3-Ethyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13906-08-6 | |
| Record name | 13906-08-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













